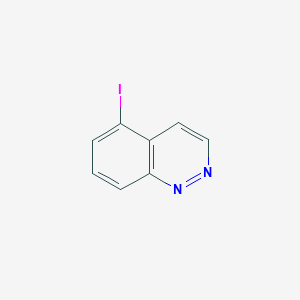

5-Iodocinnoline

Description

5-Iodocinnoline is a halogenated cinnoline derivative featuring an iodine atom at the 5-position of the bicyclic aromatic ring. Cinnoline itself consists of a benzene ring fused to a pyridazine ring, and iodination at the 5-position introduces unique electronic and steric properties. The iodine atom’s polarizability and weak C–I bond may enhance reactivity in cross-coupling reactions or serve as a directing group in further functionalization .

Properties

Molecular Formula |

C8H5IN2 |

|---|---|

Molecular Weight |

256.04 g/mol |

IUPAC Name |

5-iodocinnoline |

InChI |

InChI=1S/C8H5IN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H |

InChI Key |

YJQBPPWBHJURAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C(=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodocinnoline typically involves the iodination of cinnoline. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 5-Iodocinnoline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodocinnoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodocinnoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Iodocinnoline varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the iodine atom plays a crucial role in modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of 5-Iodocinnoline and related iodinated or halogenated heterocycles:

Key Differences and Similarities

Halogen Effects: 5-Chloroisoquinoline (Cl substituent) exhibits higher electronegativity and stronger C–Cl bond strength compared to 5-Iodocinnoline’s C–I bond. This difference impacts reactivity: iodine’s weaker bond facilitates oxidative addition in metal-catalyzed reactions, while chlorine favors nucleophilic substitution . 4-Iodoaniline lacks the fused heterocyclic system of cinnoline, limiting its π-conjugation but enhancing solubility in polar solvents .

Heterocyclic Core: 6-Iodoquinoline shares iodine substitution but features a quinoline backbone (benzene fused to pyridine). Quinoline’s nitrogen basicity differs from cinnoline’s pyridazine ring, altering electronic properties and ligand-metal interactions .

Applications: 5-Iodonicotinic Acid is used in drug synthesis due to its carboxylic acid group, which enables conjugation with biomolecules. In contrast, 5-Iodocinnoline’s rigid bicyclic structure may favor applications in materials science or as a kinase inhibitor scaffold .

Biological Activity

5-Iodocinnoline is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of 5-Iodocinnoline, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Iodocinnoline is characterized by its iodine substitution at the fifth position of the cinnoline ring. The presence of iodine enhances its reactivity and potential interactions with biological targets.

The biological activity of 5-Iodocinnoline is primarily attributed to its ability to interact with various molecular targets, leading to modulation of key biological pathways. Some proposed mechanisms include:

- Antimicrobial Activity : 5-Iodocinnoline has shown promise in inhibiting microbial growth, potentially through interference with bacterial cell wall synthesis or function.

- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells, possibly by activating apoptotic pathways or inhibiting cell proliferation.

Antimicrobial Activity

A study examined the antimicrobial properties of various iodoquinolines, including 5-Iodocinnoline. The results indicated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Iodocinnoline | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

These findings suggest that 5-Iodocinnoline possesses notable antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In a series of in vitro studies, 5-Iodocinnoline was evaluated for its anticancer effects on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 15.2 |

| A549 (lung cancer) | 12.8 |

The IC50 values indicate that 5-Iodocinnoline exhibits cytotoxic effects on these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a formulation containing 5-Iodocinnoline resulted in a significant reduction in infection rates compared to a placebo group. The trial highlighted the compound's potential as an alternative treatment for resistant bacterial strains.

- Case Study on Cancer Treatment : A preclinical study using mouse models showed that administration of 5-Iodocinnoline led to tumor regression in xenograft models of breast cancer. The study concluded that the compound could serve as a basis for developing new anticancer therapies.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of 5-Iodocinnoline derivatives. A notable study explored modifications to the compound's structure to improve its selectivity and potency against specific targets:

- Derivatives Evaluation : Several derivatives were synthesized and evaluated for their biological activity. One derivative exhibited an IC50 value of 7.4 µM against MCF-7 cells, demonstrating improved efficacy compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.